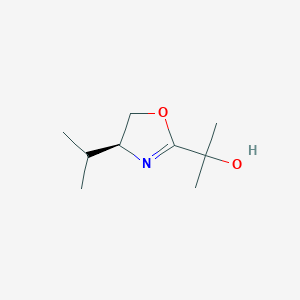
Ethyl 3-cyclopropylpropanoate
Overview
Description
Ethyl 3-cyclopropylpropanoate is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da .
Relevant Papers Several papers were found during the search. These papers discuss related compounds and might provide useful information for further understanding of this compound .
Scientific Research Applications
Chemical Synthesis
Ethyl 3-cyclopropylpropanoate has been utilized in various chemical synthesis processes. For instance, its radical addition to homoallylic gallium or indium species leads to the formation of cyclopropane derivatives. Usugi et al. (2002) demonstrated this process, where treatment with benzyl bromoacetate and 3-butenylgallium dichloride, along with a catalytic amount of Et3B as a radical initiator, produced benzyl 3-cyclopropylpropanoate in a notable yield of 64% through a radical addition-substitution sequence (Usugi et al., 2002).
Enzymatic Hydrolysis Studies
In enzymatic hydrolysis studies, the ultrasound bath and PCL, PLE, and CRL enzymes were used to study the hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate. Ribeiro et al. (2001) found that using an ultrasound bath significantly decreased the reaction time of enzymatic hydrolysis without major changes in yield or enantiomeric excess of the reaction products, compared to magnet stirring (Ribeiro et al., 2001).
Asymmetric Organocatalysis
Asymmetric organocatalytic approaches have also been explored with this compound. Reitel et al. (2018) investigated the [3+2] annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate, resulting in the formation of ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate with moderate yield and low enantiomeric purity (Reitel et al., 2018).
Crystallography and Molecular Interactions
In crystallography, Zhang et al. (2011) studied ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, revealing rare N⋯π and O⋯π interactions, alongside hydrogen bonding, forming unique structural patterns in the crystal packing (Zhang et al., 2011).
Mechanism of Action
Target of Action
Ethyl 3-cyclopropylpropanoate is an organic compound . It’s often the case that organic compounds interact with various enzymes or receptors in the body, but without specific research, it’s challenging to identify the exact targets of this compound.
Mode of Action
It’s known that it can be enzymatically hydrolyzed into acetone and ethanol . This suggests that it may interact with enzymes that catalyze this type of reaction. The resulting changes would depend on the specific roles of these enzymes in cellular processes.
Pharmacokinetics
As mentioned earlier, it can be metabolized into acetone and ethanol, which are then further metabolized or excreted .
Biochemical Analysis
Biochemical Properties
Ethyl 3-cyclopropylpropanoate plays a role in biochemical reactions primarily through its enzymatic hydrolysis. This compound can be hydrolyzed by esterases to produce cyclopropylpropanoic acid and ethanol . Esterases are a group of enzymes that catalyze the hydrolysis of ester bonds in molecules. The interaction between this compound and esterases is crucial for its metabolism and subsequent biochemical effects. The hydrolysis reaction is essential for the compound’s conversion into more reactive or biologically active forms .
Cellular Effects
This compound influences various cellular processes through its metabolites. The hydrolysis product, cyclopropylpropanoic acid, can affect cell signaling pathways, gene expression, and cellular metabolism. Cyclopropylpropanoic acid may interact with specific receptors or enzymes within the cell, leading to changes in cellular function. For instance, it can modulate the activity of enzymes involved in metabolic pathways, thereby altering the cell’s metabolic flux . Additionally, the ethanol produced during hydrolysis can impact cellular processes such as membrane fluidity and signal transduction .
Molecular Mechanism
The molecular mechanism of this compound involves its enzymatic hydrolysis by esterases. The compound binds to the active site of the esterase enzyme, where it undergoes nucleophilic attack by a serine residue in the enzyme’s active site. This leads to the cleavage of the ester bond and the formation of cyclopropylpropanoic acid and ethanol . The cyclopropylpropanoic acid can then participate in further biochemical reactions, such as oxidation or conjugation, which may influence gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at room temperature but may degrade when exposed to heat or light . Over time, the hydrolysis of this compound can lead to the accumulation of its metabolites, which may have long-term effects on cellular function. In vitro studies have shown that prolonged exposure to the compound can result in changes in cell viability and metabolic activity . In vivo studies indicate that the compound’s effects may vary depending on the duration of exposure and the specific biological system being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on the organism, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as liver damage or neurotoxicity . These effects are likely due to the accumulation of the compound or its metabolites in specific tissues .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis to cyclopropylpropanoic acid and ethanol. The cyclopropylpropanoic acid can enter the citric acid cycle after further oxidation to acetyl-CoA . This process involves enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which facilitate the conversion of cyclopropylpropanoic acid to acetyl-CoA . The ethanol produced can be metabolized by alcohol dehydrogenase and aldehyde dehydrogenase to acetate, which also enters the citric acid cycle . These metabolic pathways highlight the compound’s role in cellular energy production and metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . The distribution of the compound within tissues can influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can participate in metabolic reactions and influence mitochondrial function . The localization of the compound within the cell can affect its activity and the nature of its biochemical interactions .
Properties
IUPAC Name |
ethyl 3-cyclopropylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-8(9)6-5-7-3-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXDCMLJFHGFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336570 | |
| Record name | Ethyl 3-cyclopropylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62021-36-7 | |
| Record name | Ethyl 3-cyclopropylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)










![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)


